molecular formula C12H15ClO B14837020 1-Chloro-2-cyclopropoxy-3-isopropylbenzene

1-Chloro-2-cyclopropoxy-3-isopropylbenzene

Cat. No.: B14837020
M. Wt: 210.70 g/mol
InChI Key: WRHNELFANLGOGO-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It consists of a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2-nitrobenzene with cyclopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent alkylation with isopropyl halide. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the benzene ring or other functional groups can lead to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced benzene derivatives or cyclopropyl alcohol derivatives.

Scientific Research Applications

1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-cyclopropoxy-3-(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-isopropylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.

    1-Chloro-3-cyclopropoxybenzene: Lacks the isopropyl group, affecting its reactivity and physical properties.

    1-Chloro-2-cyclopropylbenzene: Lacks the propoxy group, leading to different chemical behavior.

Uniqueness

1-Chloro-2-cyclopropoxy-3-(propan-2-yl)benzene is unique due to the presence of both the cyclopropoxy and isopropyl groups on the benzene ring

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxy-3-propan-2-ylbenzene

InChI

InChI=1S/C12H15ClO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

WRHNELFANLGOGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)Cl)OC2CC2

Origin of Product

United States

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